Debromohymenialdisine (DBH) is a marine alkaloid primarily isolated from various species of marine sponges, including Stylotella aurantium, Stylissa carteri, and Axinella sp. [, , , , , , , , , ] It belongs to the aldisine alkaloid family, characterized by a fused pyrrolo[2,3-c]azepin-8-one ring system with a 2-aminoimidazole appendage. [, ] DBH has gained significant attention in scientific research for its diverse biological activities, particularly its inhibitory effects on specific protein kinases. [, , , , ]
Synthesis Analysis
Condensation of Aldisine Derivatives with Imidazolinone Precursors: This approach involves reacting aldisine or its monobromo derivative with a specifically designed imidazolinone-based glycociamidine precursor to construct the core structure of DBH. [, ]
Generation and Heterodimerization of Azafulvenium Ions: This method utilizes the formation of novel azafulvenium ions and their subsequent regioselective heterodimerization with 2-aminoimidazole to create the tricyclic core of DBH. []
Practical Synthesis Using Commercially Available Starting Materials: A more recent approach describes a practical synthesis of (Z)-Debromohymenialdisine utilizing commercially available starting materials and a streamlined synthetic route. []
Molecular Structure Analysis
The molecular formula of Debromohymenialdisine is C11H9N5O. [] Crystallographic studies, along with NMR and MS data analysis, have elucidated the three-dimensional structure of DBH, confirming its planar, fused tricyclic ring system and the presence of the 2-aminoimidazole moiety. [, , , ] This structural information is crucial for understanding its interactions with biological targets and designing potential analogs.
Chemical Reactions Analysis
Tautomerism: In DMSO solutions, DBH exhibits tautomerism, leading to two sets of signals in NMR spectra. [] This property may influence its interactions with biological targets.
Complex Formation with Proteins: DBH has been shown to form complexes with various proteins, including checkpoint kinases (Chk1 and Chk2) and the Cdc42-associated tyrosine kinase ACK1. [, ] Structural studies of these complexes provide insights into its mechanism of action.
Covalent Modification of Proteins: Recent studies suggest that DBH can covalently modify specific proteins, potentially through reactions involving its reactive functional groups. [] Further investigations are needed to fully characterize these interactions.
Mechanism of Action
G2 Checkpoint Inhibition: DBH potently inhibits the checkpoint kinases Chk1 and Chk2, key regulators of the G2 DNA damage checkpoint. [, , ] By inhibiting these kinases, DBH disrupts the cell cycle arrest induced by DNA damage, potentially sensitizing cancer cells to DNA-damaging therapies. [, , ]
Inhibition of Other Kinases: In addition to Chk1 and Chk2, DBH has been shown to inhibit other kinases, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinases (CDKs), and protein kinase C (PKC). [, , , ] These inhibitory activities contribute to its diverse biological effects.
Potential Role of Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII): Studies in Xenopus egg extracts suggest that DBH might indirectly influence cell cycle progression by modulating the activity of CaMKII, which phosphorylates and inhibits Cdc25C phosphatase, a key regulator of Cdc2/cyclin B activation. [, ]
Applications
Cancer Research: Due to its ability to inhibit checkpoint kinases and other cell cycle regulators, DBH is being investigated as a potential chemosensitizer in cancer therapy. [, , , ] By abrogating the G2 checkpoint, DBH could enhance the efficacy of DNA-damaging agents, particularly in cancers with defective p53 function. [, , , ]
Cell Cycle Research: DBH serves as a valuable tool for dissecting the intricate mechanisms governing cell cycle checkpoints and progression. [, , , , ] Its specific inhibitory activities on checkpoint kinases and other cell cycle regulators provide insights into the molecular events controlling cell division.
Neurological Disorders: DBH has shown potential in treating Alzheimer's disease, likely due to its inhibitory effects on GSK-3β, a kinase implicated in the pathogenesis of Alzheimer's disease. [, , ]
Plant Growth Regulation: Interestingly, DBH and related alkaloids have demonstrated stimulatory effects on the growth of seedling roots in various plant species, highlighting its potential applications in agriculture. [, ]
Related Compounds
Hymenialdisine
Compound Description: Hymenialdisine is a pyrrole alkaloid originally isolated from marine sponges. It acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5, thereby influencing cell cycle progression . Research suggests it also inhibits mitogen-activated protein kinase kinase-1 (MEK-1), a key enzyme in the MAPK signaling pathway, indicating potential anti-cancer activity .
Relevance: Hymenialdisine is structurally very similar to Debromohymenialdisine, differing only by the presence of a bromine atom. This difference leads to variations in their potency against specific targets, with Hymenialdisine generally exhibiting higher potency as a CDK inhibitor compared to Debromohymenialdisine . Both compounds share biological activities like G2 checkpoint inhibition and potential anti-cancer effects .
Staurosporine
Compound Description: Staurosporine is a potent, naturally occurring alkaloid, initially isolated from the bacterium Streptomyces staurosporeus. It acts as a non-selective inhibitor of protein kinases, impacting a wide range of cellular processes, including cell cycle progression, apoptosis, and signal transduction . Due to its broad inhibitory profile, Staurosporine is primarily used as a biochemical tool in research rather than a therapeutic agent.
Relevance: Staurosporine and Debromohymenialdisine share a common mechanism: both inhibit the G2 checkpoint, though Staurosporine's inhibitory effect is broader, targeting a wider range of kinases compared to Debromohymenialdisine's more specific action on Chk1 and Chk2 .
Isogranulatimide
Relevance: Like Debromohymenialdisine, Isogranulatimide disrupts the G2 checkpoint. Notably, these compounds achieve this through different mechanisms. While Debromohymenialdisine inhibits Chk1 and Chk2 kinases, Isogranulatimide directly interferes with microtubule function . This difference makes them potentially valuable in combination therapies.
(10E)-Debromohymenialdisine
Relevance: The discovery of (10E)-Debromohymenialdisine highlights the importance of stereochemistry in biological activity, prompting further investigation into the individual activities and potencies of both isomers in comparison to Debromohymenialdisine .
(10E)-Hymenialdisine
Relevance: (10E)-Hymenialdisine is relevant to Debromohymenialdisine as it highlights the structural diversity within this class of compounds. Studying both (10E)-Hymenialdisine and (10E)-Debromohymenialdisine alongside their Z-isomers might reveal valuable insights into structure-activity relationships and aid in designing more potent and selective inhibitors .
3-Bromohymenialdisine
Compound Description: 3-Bromohymenialdisine is a brominated derivative of Hymenialdisine, with the bromine atom attached to the 3rd position of the pyrrole ring. It displays cytotoxicity against cancer cells, suggesting potential as an anti-cancer agent .
Relevance: Comparing the activities of 3-Bromohymenialdisine and Debromohymenialdisine can provide valuable insight into the role of the bromine atom's position on the pyrrole ring in dictating biological activity and target specificity. This information can guide the development of more effective and targeted therapeutic agents .
Z-3-Bromohymenialdisine
Compound Description: Z-3-Bromohymenialdisine, another brominated derivative of Hymenialdisine, possesses a bromine atom at the 3rd position of the pyrrole ring and exhibits a Z configuration around the double bond at the 10th carbon. It shows moderate inhibitory activity against various protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta, suggesting its potential as an anti-cancer agent .
Relevance: Similar to 3-Bromohymenialdisine, Z-3-Bromohymenialdisine provides a point of comparison to Debromohymenialdisine, further emphasizing the impact of the bromine atom's position on the molecule's biological activity. Additionally, comparing the activities of Z-3-Bromohymenialdisine and (10E)-Hymenialdisine can elucidate the combined effect of bromine substitution and double bond configuration on the compound's biological profile .
Aldisine
Relevance: Aldisine serves as a central structural scaffold from which both Debromohymenialdisine and Hymenialdisine are derived. Understanding the structure-activity relationship of Aldisine and its derivatives like Debromohymenialdisine can provide valuable insights for developing more potent and specific inhibitors for various therapeutic applications .
2-Bromoaldisine
Relevance: Comparing the activity and potency of 2-Bromoaldisine with Debromohymenialdisine can help understand the structure-activity relationship within this family of compounds, particularly the influence of bromine substitution at different positions on the pyrrole ring in determining target specificity and biological activity .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CU CPT 22 is an antagonist of toll-like receptor 1 (TLR1) and TLR2 heterodimers (TLR1/TLR2; Ki = 0.41 µM). It inhibits nitric oxide (NO) production induced by the TLR2 agonist Pam3CSK4 in RAW 264.7 cells (IC50 = 0.58 µM). It is selective for TLR1/TLR2 over TLR2/TLR6 and TLR3, -4, and -7 homodimers, as well as 10 kinases at 0.5 µM. CU CPT 22 (8 µM) inhibits Pam3CSK4-induced release of TNF-α and IL-1β in RAW 264.7 cells by 60 and 95%, respectively. CU-CPT22 is the first probe for the complex between toll-like receptors TLR1 and TLR2. CU-CPT22 binds at the interface of TLR1 and TLR2 (IC50 = 0.58 μM).
CU-CPT4a is a toll-like receptor 3 (TLR3) antagonist (IC50 = 3.44 µM). It is selective for TLR3 over TLR4, TLR2/6, TLR1/2, and TLR7 at 27 µM. CU-CPT4a inhibits dsRNA binding to TLR3 with a Ki value of 2.96 µM in a fluorescence anisotropy assay. It decreases poly(I:C)-induced production of TNF-α and IL-1β in RAW 264.7 cells when used at a concentration of 27 µM. CU CPT 4a is a elective TLR3 antagonist.
CU-CPT8m is an antagonist of toll-like receptor 8 (TLR8; Kd = 220 nM; IC50 = 67 nM in a reporter assay). It is selective for TLR8 over a panel of all other human TLRs when used at a concentration of 1 μM. CU-CPT8m (1 μM) inhibits increases in TNF-α and IL-8 mRNA expression induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells. It also inhibits R-848-induced increases in TNF-α protein levels in differentiated THP-1 monocytes and human primary peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner. CU-CPT8m decreases TNF-α and IL-8 levels in synovial cells derived from patients with osteoarthritis and TNF-α levels in PBMCs derived from patients with rheumatoid arthritis. Novel TLR8 inhibitor through stabilization of its resting state CU-CPT8m is an antagonist of toll-like receptor 8 (TLR8; Kd = 220 nM; IC50 = 67 nM in a reporter assay)
CU-CPT9b is an antagonist of toll-like receptor 8 (TLR8; Kd = 21 nM). It inhibits activation of NF-ĸB induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells with an IC50 value of 0.7 nM. CU-CPT9b is a potent and selective TLR8 inhibitor.
Cucumarioside A2-2 is a triterpene glycoside. Cucumarioside A2-2 is isolated from the Far-Eastern sea cucumber Cucumaria japonica. Cucumarioside A2-2 exhibits antitumor activity.